molecular formula C10H9BO2 B14041795 (Naphthalen-1-yl-d7)boronic acid

(Naphthalen-1-yl-d7)boronic acid

Cat. No.: B14041795
M. Wt: 179.03 g/mol
InChI Key: HUMMCEUVDBVXTQ-GSNKEKJESA-N
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Description

(Naphthalen-1-yl-d7)boronic acid is a deuterated derivative of naphthalene-1-boronic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl-d7)boronic acid typically involves the reaction of deuterated naphthalene with boron-containing reagents. One common method includes the reaction of deuterated naphthylmagnesium bromide with tri(isobutyl)borate, followed by hydrolysis . This method ensures the incorporation of deuterium atoms into the naphthalene ring, resulting in the desired deuterated boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions required for the synthesis. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-yl-d7)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

(Naphthalen-1-yl-d7)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Naphthalen-1-yl-d7)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various coupling and substitution reactions. The deuterium atoms provide stability and enable tracing in isotopic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Naphthalen-1-yl-d7)boronic acid lies in its deuterium labeling, which provides enhanced stability and allows for detailed tracing in scientific studies. This makes it particularly valuable in research areas where isotopic labeling is crucial.

Properties

Molecular Formula

C10H9BO2

Molecular Weight

179.03 g/mol

IUPAC Name

(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H/i1D,2D,3D,4D,5D,6D,7D

InChI Key

HUMMCEUVDBVXTQ-GSNKEKJESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])B(O)O)[2H])[2H]

Canonical SMILES

B(C1=CC=CC2=CC=CC=C12)(O)O

Origin of Product

United States

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